molecular formula C11H11ClO2 B1323627 3-(3-Acetoxyphenyl)-2-chloro-1-propene CAS No. 890097-79-7

3-(3-Acetoxyphenyl)-2-chloro-1-propene

Cat. No.: B1323627
CAS No.: 890097-79-7
M. Wt: 210.65 g/mol
InChI Key: HKLNUNAXLRSXFT-UHFFFAOYSA-N
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Description

3-(3-Acetoxyphenyl)-2-chloro-1-propene is a useful research compound. Its molecular formula is C11H11ClO2 and its molecular weight is 210.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymerization

  • Precursor for Synthesis : 3-(3-Acetoxyphenyl)-2-chloro-1-propene and its derivatives serve as convenient precursors in the synthesis of various chemicals, such as 1-acetoxy-3-chloro-2-propanone, which is prepared from a mixture of acetic anhydride and propargyl alcohol (Sakai Kunikazu & K. Kondo, 1990).
  • Polymerization and Material Properties : The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) is achieved using external initiators, where this compound derivatives are utilized. This method leads to polymers with controlled molecular weights and narrow molecular weight distributions, essential for electronic and photonic devices (H. Bronstein & C. Luscombe, 2009).

Chemical Synthesis and Reactions

  • Oxidation of Allenes : The compound is used in the oxidation of allenes, leading to the formation of various chemically significant products such as 3-acetoxy-3-alkoxypropynes and phenyl-substituted propenals and propenones, highlighting its role in synthesizing complex chemical structures (R. Moriarty et al., 1992).
  • Catalysis and Reaction Mechanisms : The compound and its derivatives are used in catalysis and as initiators in various reactions, leading to the formation of significant chemical compounds and understanding reaction mechanisms (C. Bianchini et al., 1990).

Supramolecular Chemistry and Material Science

  • Molecular Frameworks and Supramolecular Architecture : The derivatives of this compound, such as 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate, reveal intricate three-dimensional framework structures. These structures have significant implications in the field of supramolecular chemistry and material science (Li Wang & Rui Xu, 2022).

Postfunctionalization and Material Properties

  • Postfunctionalization of Polymers : The compound is used in the postfunctionalization of poly(3-hexylthiophene) (P3HT), which enables the systematic study of electronic and steric effects of various functional groups on the optical and photophysical properties of poly(thiophene)s. Such studies are critical for tuning the properties of materials for specific applications (Yuning Li et al., 2002).

Properties

IUPAC Name

[3-(2-chloroprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLNUNAXLRSXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641195
Record name 3-(2-Chloroprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-79-7
Record name Phenol, 3-(2-chloro-2-propen-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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